Isosakuranin

Catalog No.
S1900913
CAS No.
491-69-0
M.F
C22H24O10
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosakuranin

CAS Number

491-69-0

Product Name

Isosakuranin

IUPAC Name

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1

InChI Key

KEEWIHDTSNESJZ-ZJHVPRRPSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Anti-Diabetic Properties

Anti-Inflammatory and Anti-Tumor Properties

De Novo Biosynthesis from Glucose

Antimicrobial Effects

Therapeutic for Asthma

Isosakuranin is a flavonoid glycoside, specifically a flavanone, with the chemical formula C22H24O10 and a CAS number of 491-69-0. It is primarily derived from the genus Sophora, particularly from Sophora japonica, and has been noted for its various biological activities and potential therapeutic applications. The compound exhibits a complex structure characterized by multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological interactions.

  • Antioxidant activity: The structure of isosakuranin with its conjugated double bond system and hydroxyl groups suggests it may act as a free radical scavenger.
  • Anti-inflammatory activity: Studies suggest isosakuranin may suppress the production of inflammatory mediators.
Typical of flavonoids, including:

  • Hydrolysis: This reaction can break down Isosakuranin into its aglycone form, isosakuranetin, and sugar components.
  • Oxidation: Isosakuranin can be oxidized to form different flavonoid derivatives.
  • Reduction: The compound can also participate in reduction reactions, altering its functional groups.

These reactions are significant for understanding the compound's stability and reactivity in biological systems.

Isosakuranin has been reported to exhibit several biological activities, including:

  • Antioxidant Activity: It demonstrates strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Studies have shown that Isosakuranin can reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .
  • Antiviral Properties: Research indicates that Isosakuranin possesses virucidal activity against certain viruses, suggesting its utility in antiviral therapies .

The synthesis of Isosakuranin can be achieved through several methods:

  • Modified Koenigs-Knorr Reaction: This method involves using Isosakuranetin as a starting material along with acetobromrutinose to produce Isosakuranin.
  • Extraction from Natural Sources: Isosakuranin can be isolated from plants like Sophora japonica through solvent extraction techniques followed by purification processes such as chromatography .

Isosakuranin has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in developing drugs for chronic diseases such as diabetes and cardiovascular diseases.
  • Cosmetics: Its antioxidant capabilities make it an attractive ingredient in skincare products aimed at reducing oxidative damage to the skin.
  • Food Industry: As a natural antioxidant, Isosakuranin could be utilized in food preservation to enhance shelf life and maintain nutritional quality .

Interaction studies involving Isosakuranin have focused on its effects on cellular pathways and its interactions with other biomolecules. Research indicates that Isosakuranin may modulate signaling pathways related to inflammation and oxidative stress. Additionally, studies have explored its synergistic effects when combined with other flavonoids or compounds, enhancing its biological efficacy .

Isosakuranin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
QuercetinContains multiple hydroxyl groups; widely studiedKnown for strong antioxidant properties
KaempferolSimilar backbone but fewer hydroxyl groupsExhibits anti-cancer properties
RutinA glycoside of quercetin; includes a rhamnose sugar unitKnown for vascular protective effects
LuteolinContains similar phenolic structures; less glycosylationExhibits anti-inflammatory properties
IsosakuranetinAglycone form of Isosakuranin; lacks sugar moietyMore potent antioxidant activity

Isosakuranin is unique due to its specific glycosylation pattern and enhanced solubility, which contributes to its distinct biological activities compared to the other listed compounds. Its comprehensive study continues to reveal more about its potential health benefits and applications in various industries.

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

448.13694696 g/mol

Monoisotopic Mass

448.13694696 g/mol

Heavy Atom Count

32

Melting Point

214°C

Dates

Modify: 2023-08-16

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